

# Methyl 2-(4-chlorophenyl)-2-hydroxyacetate structural analysis

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## Compound of Interest

Compound Name:	Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
CAS No.:	13305-19-6
Cat. No.:	B2520509

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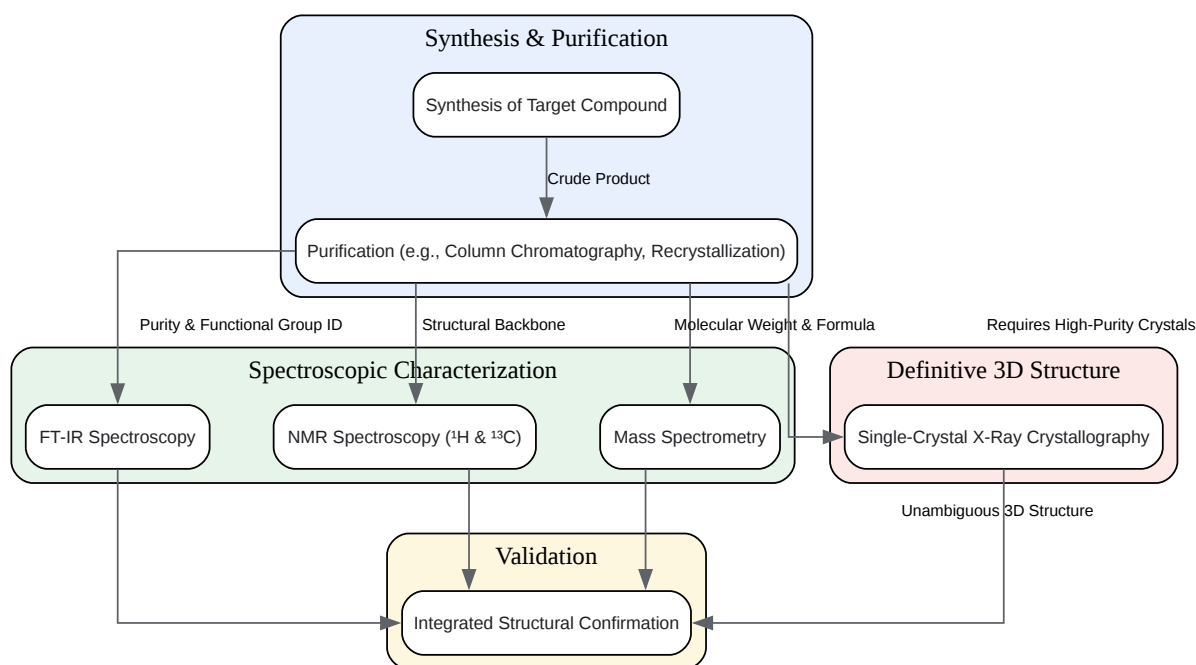
An In-depth Technical Guide to the Structural Analysis of **Methyl 2-(4-chlorophenyl)-2-hydroxyacetate**

## Abstract

**Methyl 2-(4-chlorophenyl)-2-hydroxyacetate** is a substituted derivative of mandelic acid, a class of compounds recognized for their significant utility as chiral building blocks in the pharmaceutical industry.[1][2] Their application in the synthesis of semi-synthetic penicillins, cephalosporins, and antitumor agents underscores the critical need for precise structural characterization.[2] The introduction of a methyl ester and a para-substituted chlorine atom modifies the molecule's physicochemical properties, which can influence its reactivity, solubility, and biological activity—a concept well-explored in drug design.[3][4] This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will detail the synergistic application of spectroscopic and crystallographic methods, explaining not only the procedural steps but the causal logic behind each analytical choice to construct a self-validating structural dossier.

# Introduction: The Imperative for Rigorous Structural Analysis

The precise arrangement of atoms within a molecule dictates its function. For pharmaceutical intermediates like **Methyl 2-(4-chlorophenyl)-2-hydroxyacetate**, a complete structural understanding is non-negotiable. It ensures chemical identity, purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide outlines a systematic workflow, beginning with foundational spectroscopic assessments and culminating in the definitive determination of three-dimensional architecture. We will employ a suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle.



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Caption: A typical workflow for comprehensive structural elucidation.

## Foundational Spectroscopic Characterization

Spectroscopy provides the first layer of detailed structural information. These techniques probe how the molecule interacts with electromagnetic radiation, revealing its constituent functional groups, connectivity, and molecular mass.

### Infrared (IR) Spectroscopy: Functional Group Fingerprinting

**Expertise & Rationale:** Fourier-Transform Infrared (FT-IR) spectroscopy is the initial, rapid screening tool to confirm the presence of key functional groups. Its utility lies in identifying characteristic vibrations (stretching and bending) of specific bonds. For this molecule, we expect to confirm the hydroxyl (-OH), ester carbonyl (C=O), aromatic C-H, and C-Cl bonds. The presence of these bands provides immediate, albeit non-definitive, evidence that the synthesis was successful.

Anticipated Spectroscopic Data:

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Hydroxyl (O-H)	Stretch	3500 - 3200	Broad, Strong
Aromatic (C-H)	Stretch	3100 - 3000	Medium
Aliphatic (C-H)	Stretch (in CH <sub>3</sub> )	2990 - 2950	Medium
Ester Carbonyl (C=O)	Stretch	~1735	Strong, Sharp
Aromatic (C=C)	Stretch	1600 - 1450	Medium
Ester (C-O)	Stretch	1300 - 1150	Strong
Chloro-Aromatic (C-Cl)	Stretch	~1090	Medium

Note: These values are based on typical ranges for mandelic acid derivatives and similar esters.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free tissue.
- Background Scan: Perform a background scan to capture the ambient spectrum (CO<sub>2</sub>, H<sub>2</sub>O), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount (1-2 mg) of the purified, dry solid sample directly onto the ATR crystal.
- Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. [7]
- Data Processing: Process the resulting interferogram using a Fourier transform to generate the final infrared spectrum. Label major peaks corresponding to the expected functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Carbon-Hydrogen Framework

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. By analyzing the chemical environment of <sup>1</sup>H (proton) and <sup>13</sup>C nuclei, we can map out the entire molecular skeleton. For this specific molecule, <sup>1</sup>H NMR will confirm the number and type of protons and their proximity, while <sup>13</sup>C NMR will identify all unique carbon atoms.

Anticipated <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>):

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
Ar-H (H2', H6')	~7.45	Doublet (d)	2H	Protons ortho to the C-Cl group, deshielded.
Ar-H (H3', H5')	~7.35	Doublet (d)	2H	Protons meta to the C-Cl group.
Benzylic CH	~5.20	Singlet (s)	1H	Proton on the stereocenter, adjacent to OH, phenyl, and ester.
Methoxy (OCH <sub>3</sub> )	~3.80	Singlet (s)	3H	Methyl protons of the ester group.
Hydroxyl (OH)	2.5 - 4.0	Broad Singlet (s)	1H	Chemical shift is variable and depends on concentration/solvent.

Anticipated <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>):

Assignment	Chemical Shift ( $\delta$ , ppm)	Rationale
Ester Carbonyl (C=O)	~173	Typical for an $\alpha$ -hydroxy ester.
Aromatic C1'	~138	Quaternary carbon attached to the benzylic carbon.
Aromatic C4'	~135	Quaternary carbon attached to chlorine.
Aromatic C3', C5'	~129	Aromatic CH carbons meta to the C-Cl group.
Aromatic C2', C6'	~128	Aromatic CH carbons ortho to the C-Cl group.
Benzylic CH	~73	Carbon attached to the hydroxyl group.
Methoxy (OCH <sub>3</sub> )	~53	Methyl carbon of the ester.

#### Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS,  $\delta$  = 0.00 ppm), if not already present in the solvent.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the lower natural abundance and sensitivity of <sup>13</sup>C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

## Mass Spectrometry (MS): Confirming Molecular Weight and Formula

**Expertise & Rationale:** Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio ( $m/z$ ) with very high precision. The fragmentation pattern also offers clues about the molecule's structure, acting as a "fingerprint." A key feature to look for is the isotopic pattern of chlorine: the presence of the  $^{37}\text{Cl}$  isotope results in a characteristic  $M+2$  peak with an intensity approximately one-third that of the molecular ion ( $M+$ ) peak containing  $^{35}\text{Cl}$ .

Anticipated Mass Spectrometry Data (ESI-MS):

<b><math>m/z</math> Value (for <math>^{35}\text{Cl}</math>)</b>	<b>Identity</b>	<b>Rationale</b>
201.03	$[\text{M}+\text{H}]^+$	Protonated molecular ion.
223.01	$[\text{M}+\text{Na}]^+$	Sodium adduct, common in ESI.
141.02	$[\text{M}+\text{H} - \text{COOCH}_3]^+$	Loss of the methoxycarbonyl radical (fragmentation).
183.02	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	Loss of water from the hydroxyl group.

Note: The calculated exact mass for  $\text{C}_9\text{H}_9^{35}\text{ClO}_3$  is 200.0240.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ) via a syringe pump.

- **Ionization:** A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their  $m/z$  ratio.
- **Detection:** The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Definitive Structural Elucidation: Single-Crystal X-ray Crystallography

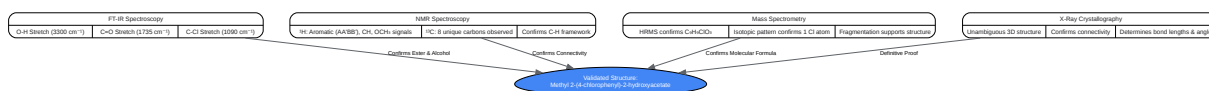
**Expertise & Rationale:** While spectroscopy provides powerful evidence for the 2D structure, X-ray crystallography provides incontrovertible proof of the 3D atomic arrangement in the solid state.[8] It is the gold standard for determining bond lengths, bond angles, and, for a chiral molecule, the absolute stereochemistry.[9] A successful crystal structure analysis validates all conclusions drawn from spectroscopic data and provides a definitive, high-resolution picture of the molecule.

### Experimental Protocol: X-ray Crystallography Workflow

- **Crystal Growth:** High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., acetone, diethyl ether).[10]
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. These positions are then refined to best fit the experimental data, resulting in the final crystal structure.

## Data Integration: A Self-Validating System

Expertise & Rationale: The trustworthiness of a structural assignment comes from the convergence of data from orthogonal techniques. Each method validates the others, creating a robust and defensible conclusion.



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Caption: Logical flow of data integration for structural validation.

The process is as follows:

- MS provides the molecular formula (C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub>).
- NMR confirms the number of protons (9H) and carbons (9C) and establishes their connectivity, which must be consistent with the molecular formula.
- IR confirms the presence of the key functional groups (-OH, C=O) whose atoms are accounted for in the formula and whose positions are assigned by NMR.
- X-Ray Crystallography provides the ultimate visual confirmation, showing that the atomic connectivity and 3D arrangement perfectly match the structure deduced from the spectroscopic data.

## Conclusion

The structural analysis of **Methyl 2-(4-chlorophenyl)-2-hydroxyacetate** is a multi-step process that relies on the synergistic use of modern analytical techniques. Through the logical application of FT-IR, NMR, and Mass Spectrometry, a robust hypothesis of the molecular

structure is built. This hypothesis is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest degree of confidence in the compound's identity, a prerequisite for its application in research and development, particularly within the exacting standards of the pharmaceutical industry.

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